molecular formula C9H13NO B1354598 2-Methoxymethyl-benzylamine CAS No. 88032-03-5

2-Methoxymethyl-benzylamine

Cat. No.: B1354598
CAS No.: 88032-03-5
M. Wt: 151.21 g/mol
InChI Key: NHRIWUULBXVLFS-UHFFFAOYSA-N
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Description

2-Methoxymethyl-benzylamine is an organic compound with the molecular formula C9H13NO It is a benzylamine derivative characterized by the presence of a methoxymethyl group attached to the benzene ring

Scientific Research Applications

2-Methoxymethyl-benzylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

2-Methoxymethyl-benzylamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed or if it comes into contact with the eyes . It’s recommended to handle this compound with appropriate safety measures .

Future Directions

2-Methoxymethyl-benzylamine is used in proteomics research . Its potential applications could be further explored in this field. Additionally, given its role in corrosion inhibition , it could also find uses in materials science and engineering.

Biochemical Analysis

Biochemical Properties

2-Methoxymethyl-benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the modulation of enzymatic activity, influencing the metabolism of other compounds. For instance, this compound can act as a substrate for MAO, leading to its oxidative deamination and the production of corresponding aldehydes and ammonia .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, its interaction with MAO results in the inhibition of this enzyme, thereby affecting the degradation of monoamines such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, influencing mood and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that this compound can be transported across cell membranes via organic cation transporters, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for understanding the compound’s overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst .

Industrial Production Methods: Industrial production of 2-Methoxymethyl-benzylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Methoxymethyl-benzylamine’s unique structure, with the methoxymethyl group, imparts specific chemical properties that differentiate it from other benzylamine derivatives. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIWUULBXVLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504919
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88032-03-5
Record name 1-[2-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Methoxymethyl-benzylamine interact with the steel surface to inhibit corrosion?

A1: The research suggests that this compound forms a protective layer on the steel surface through a process called chemical adsorption. [] This means that the inhibitor molecules form chemical bonds with the metal atoms, creating a barrier that prevents the corrosive agents from reaching the steel surface. The study found that the adsorption process is spontaneous and exothermic, indicating a strong interaction between the inhibitor and the steel surface. []

Q2: How does the concentration of this compound affect its corrosion inhibition efficiency?

A2: The study observed that the inhibition efficiency of this compound increases with increasing concentration. [] This suggests that a higher concentration of inhibitor molecules leads to a denser and more effective protective layer on the steel surface, further hindering the corrosion process.

Q3: What is the impact of temperature on the performance of this compound as a corrosion inhibitor?

A3: While effective at lower temperatures, the research indicates that the corrosion inhibition efficiency of this compound decreases with increasing temperature. [] This suggests that the higher temperatures may weaken the bond between the inhibitor molecules and the steel surface, potentially reducing the stability of the protective layer.

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